molecular formula C23H29N5O3 B2621916 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1788531-53-2

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2621916
CAS No.: 1788531-53-2
M. Wt: 423.517
InChI Key: AZPUMEVWBZCEJA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazolone core (1H-1,2,4-triazol-5(4H)-one) substituted with a 2-methoxyethyl group at position 1, an ethyl group at position 4, and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a 4-(1H-pyrrol-1-yl)benzoyl group. Crystallographic refinement tools like SHELXL and visualization software like ORTEP-3 are critical for analyzing its three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-3-27-21(24-28(23(27)30)16-17-31-2)18-10-14-26(15-11-18)22(29)19-6-8-20(9-7-19)25-12-4-5-13-25/h4-9,12-13,18H,3,10-11,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPUMEVWBZCEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis.

    Piperidine ring formation: This step involves the cyclization of appropriate precursors.

    Triazole ring synthesis: The triazole ring can be formed via a cycloaddition reaction involving azides and alkynes.

    Final assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research into the biological activities of triazole derivatives has revealed promising results in several areas:

Antimicrobial Activity

Triazole compounds are known for their potent antimicrobial properties. Studies have shown that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For instance, a series of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various microbial strains .

Anticancer Potential

Recent investigations have indicated that triazole derivatives can exhibit anticancer properties. The incorporation of specific substituents in the triazole structure has been linked to enhanced cytotoxicity against cancer cell lines. For example, compounds with piperidine moieties have been studied for their ability to inhibit cancer cell proliferation .

Neuroprotective Effects

Some studies suggest that triazole derivatives may possess neuroprotective properties. These compounds could potentially be developed into treatments for neurodegenerative diseases due to their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Case Studies

Several case studies illustrate the applications and efficacy of compounds related to 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one:

Antimicrobial Evaluation

In one study, a series of triazole derivatives were tested against Gram-positive and Gram-negative bacterial strains, showing significant antibacterial activity comparable to standard antibiotics . This highlights the potential of such compounds as new antimicrobial agents.

Cytotoxicity Assays

Another investigation focused on the cytotoxic effects of similar triazole compounds on human cancer cell lines. Results indicated that certain derivatives exhibited high levels of cytotoxicity, suggesting their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Substituents and Analogues

Compound Class Core Structure Key Substituents Reference Compounds
Triazolone Derivatives 1H-1,2,4-triazol-5(4H)-one 4-ethyl, 2-methoxyethyl, piperidin-4-yl with benzoyl-pyrrole Target Compound (this work)
Pyrido[3,4-d]pyrimidinones Pyrido[3,4-d]pyrimidin-4(3H)-one Piperidin-1-yl-ethyl-pyrazole, benzo[d][1,3]dioxol-5-ylmethyl Compound 53g
Piperidine-Pyrazole Hybrids Piperidine + Pyrazole Benzyl, methoxyethyl, triazolylmethyl 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
Sulfonylphenyl Pyrazolopyrimidines Pyrazolo[3,4-d]pyrimidine Methanesulfonyl-phenyl, piperidinyloxy, isoxazolylmethanone EP 1 808 168 B1 derivatives

Key Observations :

  • The target compound’s 4-(1H-pyrrol-1-yl)benzoyl group distinguishes it from analogues like 53g , which uses a benzo[d][1,3]dioxol-5-ylmethyl substituent. The pyrrole moiety may enhance π-π stacking interactions in target binding compared to the dioxole group.
  • Sulfonylphenyl pyrazolopyrimidines prioritize sulfonyl and isoxazole groups for metabolic stability, whereas the target compound’s methoxyethyl and pyrrole groups may favor different pharmacokinetic profiles.

Inferred Pharmacological Profiles

  • Kinase Inhibition: Pyrido[3,4-d]pyrimidinones (e.g., 53g ) inhibit kinases like PI3K or mTOR due to their planar heterocyclic cores. The triazolone’s carbonyl group may mimic ATP’s ribose-binding interactions.
  • GPCR Modulation : Piperidine-pyrazole hybrids often target serotonin or dopamine receptors. The target compound’s methoxyethyl group could enhance blood-brain barrier penetration.
  • Anticancer Potential: Sulfonylphenyl derivatives exhibit antiproliferative effects, but the pyrrole-benzoyl group in the target compound may reduce cytotoxicity compared to sulfonamides.

Biological Activity

The compound 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that suggest possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O3C_{24}H_{30}N_{4}O_{3}, and it has a molecular weight of approximately 414.5 g/mol. The presence of the pyrrole, piperidine, and triazole moieties contributes to its biological activity.

PropertyValue
Molecular FormulaC24H30N4O3
Molecular Weight414.5 g/mol
StructureComplex heterocyclic structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring is known for its role in modulating enzyme activity, particularly in inhibiting fungal growth and cancer cell proliferation. The mechanism may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, disrupting their function.
  • Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.

Research indicates that similar compounds have demonstrated significant inhibitory effects on various enzymes involved in cancer progression and microbial resistance .

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. Specifically, the triazole moiety is linked to antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, related compounds were found to disrupt the interaction between c-Myc and Max proteins, leading to reduced levels of c-Myc and subsequent apoptosis in lung cancer cell lines .

Table: Anticancer Activity Data

CompoundCell LineIC50 (µM)
3-(1-(4-(1H-pyrrol...A5496.32
3-(1-(4-(1H-pyrrol...NCI-H129911.39

Case Studies

A notable study explored the effectiveness of this compound against HIV. The results indicated that similar pyrrole-based compounds could inhibit HIV entry into host cells by targeting the gp120 envelope protein . This suggests potential applications in antiviral therapies.

Research Findings

Recent investigations into the pharmacological properties of this compound reveal promising results:

  • Inhibition of CDK9 : Related compounds have been shown to inhibit CDK9-mediated transcription, leading to decreased expression of anti-apoptotic proteins like Mcl-1 .
  • Synergistic Effects : When tested in combination with other agents, there was a significant enhancement in anticancer efficacy, indicating that this compound could be part of combination therapies for better treatment outcomes .

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